2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
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Overview
Description
2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety linked to a fluorobenzylidene and a pyrazolyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the intermediate 4-(2-fluorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloro-5-bromobenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzoic acid: An intermediate in medicinal compounds and pesticides.
2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Used in organic synthesis and the development of sulfonyl derivatives.
4-chloro-2,5-difluorobenzoic acid: Reacts with substituted acetophenones to form various derivatives.
Uniqueness
2-CHLORO-5-[(4E)-4-[(2-FLUOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12ClFN2O3 |
---|---|
Molecular Weight |
358.7g/mol |
IUPAC Name |
2-chloro-5-[(4E)-4-[(2-fluorophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H12ClFN2O3/c1-10-13(8-11-4-2-3-5-16(11)20)17(23)22(21-10)12-6-7-15(19)14(9-12)18(24)25/h2-9H,1H3,(H,24,25)/b13-8+ |
InChI Key |
CWULPOPPJRTXKR-MDWZMJQESA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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